molecular formula C16H24N2O2 B4802701 (5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone

(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B4802701
M. Wt: 276.37 g/mol
InChI Key: KEXWCCSTCGWJDI-UHFFFAOYSA-N
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Description

(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a tert-butyl group, a tetrahydrobenzoxazole ring, and a pyrrolidinylmethanone moiety, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrrolidinylmethanone Moiety: The pyrrolidinylmethanone moiety can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound could be investigated for its potential biological activity. Benzoxazole derivatives have been studied for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for similar studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structural features suggest it might interact with biological targets in ways that could be beneficial for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signaling pathways.

    Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-mercaptobenzoxazole share the benzoxazole core structure.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine moiety.

Uniqueness

(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of its tert-butyl group, tetrahydrobenzoxazole ring, and pyrrolidinylmethanone moiety. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)11-6-7-13-12(10-11)14(17-20-13)15(19)18-8-4-5-9-18/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXWCCSTCGWJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone
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(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone
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(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone
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(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone
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(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)(pyrrolidin-1-yl)methanone

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